Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate
Description
Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to an aromatic phenyl ring substituted with a cyclopropylcarbamoyl moiety. This compound is primarily utilized in medicinal chemistry as an intermediate in the synthesis of bioactive molecules, particularly histone deacetylase (HDAC) inhibitors . Its structure combines the steric bulk of the tert-butyl group with the conformational rigidity of the cyclopropane ring, which can enhance target binding affinity and metabolic stability. The Boc group is commonly employed for amine protection during multi-step syntheses, enabling selective deprotection under mild acidic conditions .
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl N-[3-(cyclopropylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-6-4-5-10(9-12)13(18)16-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
STVDWKDDKUQEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a substituted benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants . The general reaction scheme is as follows:
- Dissolve tert-butyl carbamate in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add the substituted benzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The phenyl ring can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride).
Major Products Formed
Hydrolysis: Cyclopropylamine and carbon dioxide.
Oxidation: Phenolic derivatives.
Substitution: Nitro, sulfo, or halo derivatives of the phenyl ring.
Scientific Research Applications
Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or modulating receptor activities. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their catalytic activity. Additionally, the phenyl ring can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
The following analysis compares tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate with structurally analogous compounds, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues with Heterocyclic Modifications
Compound 16c (N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-propyl-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide)
- Key Features: Incorporates a pyrimido-oxazinone core and acrylamide side chain.
- Synthesis : Prepared via nucleophilic substitution and cyclization; purified via HPLC (99.34% purity, retention time = 9.37 min) .
Compound 63 (tert-butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate)
- Key Features : Contains a fused benzo-oxazolo-oxazine system and pyridine ring.
- Synthesis : Synthesized via Suzuki coupling (61.5% yield), with a melting point of 131–133°C .
- Comparison : The benzo-oxazolo-oxazine core introduces additional hydrogen-bonding sites, which may enhance target engagement but complicate synthetic scalability relative to the simpler phenylcarbamate scaffold .
Analogues with Fluorinated Substituents
Compound 434 (tert-butyl (3-cyclopropyl-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate)
- Key Features : Fluorinated pyridine and pyrazole rings.
- Synthesis : Prepared via palladium-catalyzed cross-coupling .
Analogues with HDAC Inhibitory Activity
Compound 10c (tert-butyl-(3-(3-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenyl)acryloyl)phenyl)carbamate)
- Key Features : Includes a hydroxamate group for HDAC binding.
- Biological Activity: Exhibits nanomolar inhibition of HDAC6 (IC₅₀ = 10.2 nM) and micromolar activity against HDAC1, -2, -4, -8, and -10 .
- Comparison : The target compound’s cyclopropylcarbamoyl group may mimic the hydroxamate’s metal-chelating properties, but the lack of a direct zinc-binding group (e.g., hydroxamate) in the target likely reduces HDAC potency .
SAHA (Vorinostat)
- Key Features: Canonical hydroxamate-based HDAC inhibitor.
- Comparison : SAHA’s linear aliphatic chain and hydroxamate group confer broad-spectrum HDAC inhibition (IC₅₀ < 50 nM for HDAC1–3, -6), whereas the target compound’s rigid phenylcarbamate scaffold may limit isoform selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
